molecular formula C14H12F6N4O2 B11653894 N-(2-Methylphenyl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine

N-(2-Methylphenyl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine

Cat. No.: B11653894
M. Wt: 382.26 g/mol
InChI Key: BHUUYBBZXIEVKW-UHFFFAOYSA-N
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Description

N-(2-Methylphenyl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine is a complex organic compound known for its unique chemical structure and properties. This compound features a triazine ring substituted with a 2-methylphenyl group and two trifluoroethoxy groups, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylphenyl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, under controlled conditions.

    Substitution Reactions: The introduction of the 2-methylphenyl group and the trifluoroethoxy groups is achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases and specific solvents to facilitate the substitution process.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the synthesis in batches, ensuring precise control over reaction conditions.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance efficiency and scalability, allowing for the continuous production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylphenyl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.

    Substitution: The trifluoroethoxy groups can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized triazine compounds.

Scientific Research Applications

N-(2-Methylphenyl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(2-Methylphenyl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, influencing biological pathways.

    Pathways Involved: It can modulate various signaling pathways, potentially leading to therapeutic effects in medical applications.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methylphenyl)-2-(2,2,2-trifluoroethoxy)-3-pyridinecarboxamide
  • N-(2-Methylphenyl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazine

Uniqueness

N-(2-Methylphenyl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine stands out due to its specific substitution pattern on the triazine ring, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

Molecular Formula

C14H12F6N4O2

Molecular Weight

382.26 g/mol

IUPAC Name

N-(2-methylphenyl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine

InChI

InChI=1S/C14H12F6N4O2/c1-8-4-2-3-5-9(8)21-10-22-11(25-6-13(15,16)17)24-12(23-10)26-7-14(18,19)20/h2-5H,6-7H2,1H3,(H,21,22,23,24)

InChI Key

BHUUYBBZXIEVKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=NC(=N2)OCC(F)(F)F)OCC(F)(F)F

Origin of Product

United States

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